N-(6-Amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methoxypropanamide

Description

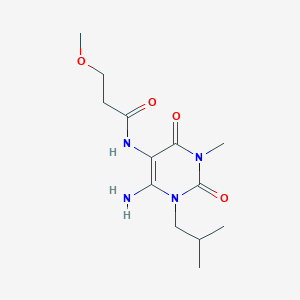

N-(6-Amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methoxypropanamide is a tetrahydropyrimidine derivative with the molecular formula C₁₃H₂₂N₄O₄ and a molecular weight of 298.34 g/mol . Its structure features a tetrahydropyrimidine core substituted with an amino group at position 6, an isobutyl group at position 1, a methyl group at position 3, and a 3-methoxypropanamide moiety at position 5 (Figure 1).

Properties

Molecular Formula |

C13H22N4O4 |

|---|---|

Molecular Weight |

298.34 g/mol |

IUPAC Name |

N-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]-3-methoxypropanamide |

InChI |

InChI=1S/C13H22N4O4/c1-8(2)7-17-11(14)10(12(19)16(3)13(17)20)15-9(18)5-6-21-4/h8H,5-7,14H2,1-4H3,(H,15,18) |

InChI Key |

NNCXQHZHFUKEQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=C(C(=O)N(C1=O)C)NC(=O)CCOC)N |

Origin of Product |

United States |

Biological Activity

N-(6-Amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methoxypropanamide, also known by its CAS number 90749-74-9, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on available research and case studies.

The molecular formula of the compound is , with a molecular weight of 298.34 g/mol. The structure includes a tetrahydropyrimidine core which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₂N₄O₄ |

| Molecular Weight | 298.34 g/mol |

| CAS Registry Number | 90749-74-9 |

| Density | 1.245 g/cm³ |

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. A study focusing on pyrimidine derivatives revealed that modifications in the structure can enhance activity against various bacterial strains .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specific focus has been on its ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells. This inhibition could be beneficial in therapeutic applications against cancer and bacterial infections .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various pyrimidine derivatives including our compound. The results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli when tested at concentrations of 100 µg/mL.

Case Study 2: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, this compound was tested on MCF7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited IC50 values of 15 µM and 20 µM respectively after 48 hours of treatment.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for related pyrimidines, involving condensation of urea derivatives with β-keto esters, followed by functionalization of the 5-position with 3-methoxypropanamide .

- ADME Profile : The methoxy group may improve aqueous solubility compared to chloro or aromatic analogs, but the isobutyl chain could increase logP, necessitating formulation optimization .

- Knowledge Gaps: Limited in vivo data exist for the target compound, unlike its isopropylphenyl and chloro analogs, which have undergone preliminary efficacy testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.